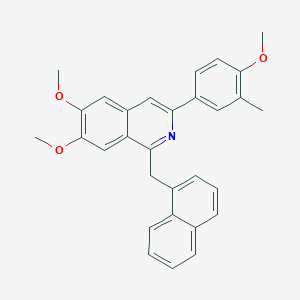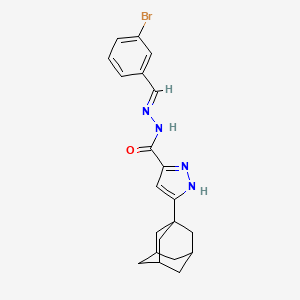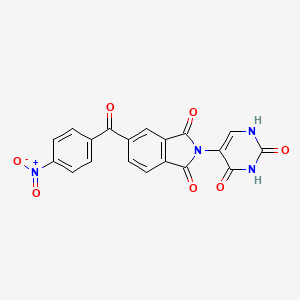![molecular formula C14H10BrClN2O2 B11686186 2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)
2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N’-[(E)-(5-cloro-2-hidroxifenil)metilideno]benzohidrazida es un derivado de hidrazona caracterizado por la presencia de un sustituyente bromo y cloro en los anillos fenilo. Las hidrazonas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en química medicinal por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-bromo-N’-[(E)-(5-cloro-2-hidroxifenil)metilideno]benzohidrazida generalmente implica la reacción de condensación entre 5-cloro-2-hidroxibenzaldehído y 2-bromobenzohidrazida. La reacción generalmente se lleva a cabo en una solución de metanol bajo condiciones de reflujo durante varias horas. El producto se aísla luego por filtración y se recristaliza en metanol para obtener cristales puros .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-bromo-N’-[(E)-(5-cloro-2-hidroxifenil)metilideno]benzohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Sustitución: Los sustituyentes bromo y cloro pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas para reemplazar los grupos bromo o cloro.
Principales productos formados
Oxidación: Formación de óxidos o quinonas.
Reducción: Formación de derivados de hidrazina.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
2-bromo-N’-[(E)-(5-cloro-2-hidroxifenil)metilideno]benzohidrazida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su potencial como agente anticancerígeno debido a su capacidad para inducir la apoptosis en las células cancerosas.
Mecanismo De Acción
El mecanismo de acción de 2-bromo-N’-[(E)-(5-cloro-2-hidroxifenil)metilideno]benzohidrazida involucra su interacción con macromoléculas biológicas. El compuesto puede formar complejos de coordinación con iones metálicos, que luego pueden interactuar con enzimas y proteínas, inhibiendo potencialmente su actividad. Esta interacción puede conducir a la inducción de la apoptosis en las células cancerosas al interrumpir los procesos celulares y las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
- 4-bromo-N’-[(3-cloro-2-hidroxifenil)metilideno]benzohidrazida
- 4-bromo-N’-[(3,5-dicloro-2-hidroxifenil)metilideno]benzohidrazida
- 2-bromo-N’-[(E)-(4-{(E)-[(2-bromobenzoil)hidrazono]metil}fenil)metilideno]benzohidrazida
Singularidad
2-bromo-N’-[(E)-(5-cloro-2-hidroxifenil)metilideno]benzohidrazida es única debido a su patrón específico de sustitución, que puede influir en su reactividad y actividad biológica. La presencia de ambos sustituyentes bromo y cloro puede mejorar su capacidad para formar complejos de coordinación y aumentar su potencial como agente terapéutico.
Propiedades
Fórmula molecular |
C14H10BrClN2O2 |
|---|---|
Peso molecular |
353.60 g/mol |
Nombre IUPAC |
2-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-11(12)14(20)18-17-8-9-7-10(16)5-6-13(9)19/h1-8,19H,(H,18,20)/b17-8+ |
Clave InChI |
JPRKZUOLLPBRCW-CAOOACKPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11686117.png)
![((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11686119.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11686140.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686141.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide](/img/structure/B11686158.png)
![6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione](/img/structure/B11686166.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686169.png)


![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686183.png)
